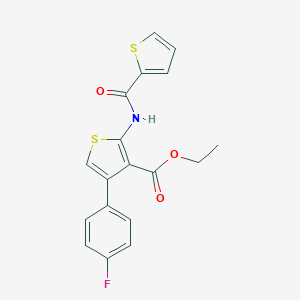![molecular formula C20H17N3O B275153 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide, also known as DIAN, is a synthetic compound that belongs to the class of dibenzazepine derivatives. DIAN has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide is not fully understood. However, studies have suggested that N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has also been shown to interact with various receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to have various biochemical and physiological effects. In cancer research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to reduce amyloid-beta levels and improve cognitive function. In depression research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to exhibit antidepressant effects by modulating neurotransmitter levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide also has some limitations, including its low stability in aqueous solutions and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide research. One direction is to further investigate the mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide and its interaction with various receptors and signaling pathways. Another direction is to explore the potential therapeutic applications of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research could focus on developing more stable and efficient methods for synthesizing N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide.
In conclusion, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways and interact with various receptors. N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its mechanism of action, exploring its potential therapeutic applications in other diseases, and developing more efficient methods for synthesizing N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide.
Méthodes De Synthèse
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide can be synthesized by the reaction of isonicotinoyl chloride with 10,11-dihydro-5H-dibenzo[b,f]azepine in the presence of a base. The reaction yields N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to improve cognitive function and reduce amyloid-beta levels. In depression research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to exhibit antidepressant effects.
Propriétés
Formule moléculaire |
C20H17N3O |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O/c24-20(17-11-13-21-14-12-17)22-23-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)23/h1-8,11-14H,9-10H2,(H,22,24) |
Clé InChI |
ODMUOKALODMRDM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)C4=CC=NC=C4 |
SMILES canonique |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B275070.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B275088.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)

![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)